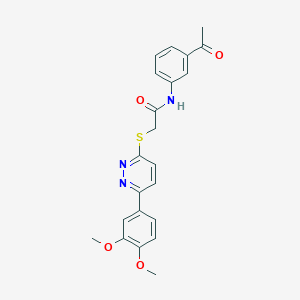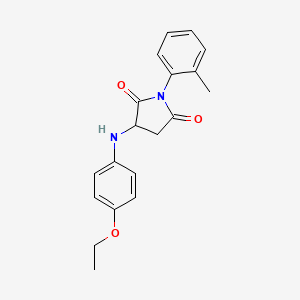
N-(3-acetylphenyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H21N3O4S and its molecular weight is 423.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Organic Chemistry Applications
Development of N-Acylation Reagents
Research in synthetic organic chemistry has led to the development of chemoselective N-acylation reagents, such as N-acetyl-N-(2-trifluoromethylphenyl)acetamide, showcasing the importance of structure-reactivity relationships in synthesizing compounds with enhanced chemoselectivity (Kondo & Murakami, 2001). This research area is crucial for the modification of pharmaceuticals and the development of novel therapeutic agents, illustrating the potential applications of compounds with acylated functionalities.
Synthesis of Pyridazine and Pyridazinone Analogues
Compounds with pyridazine functionalities, like the one in the query, are synthesized for their biological activities, especially related to the cardiovascular system. The synthesis often involves the addition of hydrazine derivatives to disubstituted carbon chains, highlighting the versatility of pyridazine compounds in medicinal chemistry (Jakhmola et al., 2016).
Biological Effects and Research Applications
Antioxidant and Anti-inflammatory Properties
The research on N-acetylcysteine (NAC) underscores its antioxidant and anti-inflammatory properties, which are relevant to the structural analogues of the compound . NAC's ability to modulate glutamatergic, neurotropic, and inflammatory pathways presents a potential research area for similar compounds (Dean et al., 2011). These properties could be explored in the context of neurodegenerative diseases and psychiatric disorders, offering insights into therapeutic applications beyond traditional uses.
Molecular Mechanisms in Metabolic Disorders
Studies on NAC also reveal its potential mechanisms of action against insulin resistance and type-2 diabetes development, focusing on its antioxidative, anti-inflammatory, and anti-apoptotic properties. This suggests that compounds with similar chemical structures could be investigated for their effects on metabolic pathways, insulin sensitivity, and the prevention of type-2 diabetes (Lasram et al., 2015).
特性
IUPAC Name |
N-(3-acetylphenyl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-14(26)15-5-4-6-17(11-15)23-21(27)13-30-22-10-8-18(24-25-22)16-7-9-19(28-2)20(12-16)29-3/h4-12H,13H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDOYCHVLDOHES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(N-methyl4-methylbenzenesulfonamido)-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2525967.png)
![10-Oxatricyclo[5.2.1.02,6]decan-4-one](/img/structure/B2525968.png)
![4-[(1H-imidazol-1-yl)methyl]-2-methyl-1,3-thiazole](/img/structure/B2525969.png)
![N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2525971.png)
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2525972.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2525974.png)
![N-(2-ethylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide](/img/structure/B2525977.png)

![2-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-N-pyridazin-3-ylacetamide](/img/structure/B2525979.png)
![2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2525984.png)


![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](3-pyridinyl)methanamine](/img/structure/B2525989.png)
